Linsitinib - 867160-71-2

Linsitinib

Catalog Number: EVT-287552
CAS Number: 867160-71-2
Molecular Formula: C26H23N5O
Molecular Weight: 421.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Linsitinib (formerly OSI-906) is a small molecule kinase inhibitor that acts on the Insulin-like Growth Factor 1 Receptor (IGF-1R) and the Insulin Receptor (IR). [] It functions as a dual inhibitor, targeting both receptors' tyrosine kinase activity. [, , ] Linsitinib has been investigated for its potential in treating various cancers, including multiple myeloma, [] esophageal squamous cell carcinoma, [] small cell lung cancer, [] and thyroid eye disease. [, , ]

Future Directions
  • Biomarker Development: Identifying reliable biomarkers for predicting Linsitinib sensitivity is crucial to selecting patients who would benefit most from this therapy. Research focusing on IGF-1R pathway activation, specific genetic mutations, and the tumor microenvironment could lead to more personalized treatment approaches. [, , ]
  • Combination Therapies: Investigating Linsitinib's efficacy in combination with other targeted therapies, chemotherapy, or immunotherapy holds promise for improving treatment outcomes. Preclinical and clinical studies evaluating synergistic effects and potential mechanisms of action are warranted. [, , , , , , ]
  • Overcoming Resistance: Understanding the mechanisms of resistance to Linsitinib, such as activation of alternative signaling pathways, is crucial for developing strategies to overcome treatment failure. [, , ]
  • Expanding Applications: Exploring Linsitinib's potential in treating other diseases, such as Mycobacterium tuberculosis infection and conditions related to IRR dysfunction, could lead to novel therapeutic applications. [, , ]
  • Improving Preclinical Models: Utilizing advanced preclinical models, like organoids and patient-derived xenografts, can provide more accurate predictions of Linsitinib's efficacy and toxicity in humans, enhancing the drug development process. [, ]
Source and Classification

Linsitinib is classified as a tyrosine kinase inhibitor. It is derived from a series of indole-butyl-amine derivatives, designed to selectively inhibit the activity of insulin receptor and insulin-like growth factor 1 receptor kinases. The compound exhibits an IC50 value of approximately 75 nM for the insulin receptor and 35 nM for the insulin-like growth factor 1 receptor, indicating its potency in inhibiting these targets .

Synthesis Analysis

Methods and Technical Details

The synthesis of Linsitinib involves several steps typically characterized by organic synthesis techniques. The initial step includes the formation of the indole core structure, followed by the introduction of butyl amine substituents through various coupling reactions. The process may involve:

  1. Formation of Indole Derivatives: Utilizing cyclization reactions involving appropriate precursors.
  2. Side Chain Modifications: Employing amination or alkylation reactions to introduce butyl groups or other substituents.
  3. Purification: Techniques such as recrystallization or chromatography are used to purify the final product.

The complete synthetic pathway requires rigorous optimization to enhance yield and purity while minimizing by-products.

Molecular Structure Analysis

Structure and Data

Linsitinib's molecular structure can be described by its chemical formula C21H24N4OC_{21}H_{24}N_4O. The compound features a complex arrangement that includes an indole ring system, which is crucial for its biological activity.

  • Molecular Weight: Approximately 348.44 g/mol
  • 3D Structure: The three-dimensional conformation can be analyzed using computational chemistry software, allowing visualization of interactions with target receptors.
Chemical Reactions Analysis

Reactions and Technical Details

Linsitinib primarily acts through competitive inhibition of the insulin receptor and insulin-like growth factor 1 receptor. Key reactions include:

  1. Inhibition of Autophosphorylation: Linsitinib prevents ligand-induced autophosphorylation of these receptors, thereby blocking downstream signaling pathways such as the PI3K-Akt and Ras-Erk pathways.
  2. Cell Proliferation Assays: In vitro studies demonstrate that treatment with Linsitinib leads to reduced phosphorylation levels of key proteins involved in cell survival and proliferation, such as pERK1/2 and pAKT .
Mechanism of Action

Process and Data

Linsitinib exerts its therapeutic effects by inhibiting signaling pathways that are often dysregulated in cancer cells:

  • Targeting Insulin-like Growth Factor Signaling: By blocking the activation of insulin-like growth factor 1 receptor, Linsitinib disrupts essential survival signals, leading to decreased cell proliferation.
  • Inducing Apoptosis: Studies indicate that Linsitinib treatment can enhance apoptosis in cancer cells, particularly in those expressing high levels of insulin-like growth factor receptors .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents; limited solubility in water.
  • Stability: Stable under standard laboratory conditions but may require specific storage conditions to maintain integrity.

Relevant Data or Analyses

Thermal stability studies suggest that Linsitinib remains stable at elevated temperatures typically encountered during storage and handling.

Applications

Scientific Uses

Linsitinib is primarily researched for its applications in oncology:

  • Cancer Treatment: It is being evaluated in clinical trials for various cancers, particularly those resistant to conventional therapies.
  • Combination Therapies: Research indicates that combining Linsitinib with other inhibitors (e.g., Src inhibitors) may enhance therapeutic efficacy by overcoming resistance mechanisms in cancer cells .
  • Mechanistic Studies: Used as a tool compound to elucidate signaling pathways involved in cancer cell metabolism and transformation processes.
Molecular Mechanisms of Linsitinib in Receptor Tyrosine Kinase Inhibition

Structural Basis of IGF-1R and Insulin Receptor (IR) Inhibition

Linsitinib (OSI-906) is a potent, ATP-competitive small-molecule inhibitor targeting the tyrosine kinase domains of insulin-like growth factor-1 receptor (IGF-1R) and insulin receptor (IR). Structurally, it binds to the cytoplasmic kinase domain of IGF-1Rβ (IC₅₀ = 35 nM) and IRβ (IC₅₀ = 75 nM), competitively occupying the ATP-binding pocket [7]. This binding prevents conformational changes required for receptor autophosphorylation. Specifically, linsitinib inhibits phosphorylation at tyrosine residues critical for kinase activation, such as Tyr¹¹³⁵ in IGF-1Rβ, which resides within the activation loop [5] [7]. The heterotetrameric architecture of IGF-1R (comprising two α and two β subunits linked by disulfide bonds) facilitates this inhibition, as linsitinib stabilizes the kinase domain in an inactive state, blocking downstream signal transduction [1] [7]. Molecular docking studies confirm that linsitinib’s pyrimidine scaffold forms hydrogen bonds with hinge residues (e.g., Glu¹⁰⁴⁶), while its aromatic rings engage in hydrophobic interactions within the ATP cleft, enhancing selectivity for IGF-1R/IR over unrelated kinases [7].

Kinase Selectivity Profiling Against Non-Target Kinases

Linsitinib exhibits >100-fold selectivity for IGF-1R/IR compared to >100 other kinases, attributed to its unique binding mode. Kinase profiling assays reveal minimal inhibition of closely related kinases:

Table 1: Kinase Selectivity Profile of Linsitinib

KinaseIC₅₀ (nM)Fold Selectivity (vs. IGF-1R)
IGF-1R351
IR752.1
InsR2005.7
ROS142012
ALK1,20034
EGFR>10,000>286
VEGFR2>10,000>286

Data adapted from broad-spectrum kinase screens [3] [7]. Notably, linsitinib’s off-target effects are limited to kinases with structural homology to IGF-1R, such as ROS1 (IC₅₀ = 420 nM) and ALK (IC₅₀ = 1,200 nM). However, it shows negligible activity against EGFR, VEGFR2, or Src family kinases at therapeutic concentrations [3] [7]. This selectivity arises from steric constraints in the ATP-binding pocket; bulkier residues in EGFR (e.g., Thr⁷⁹⁰) hinder linsitinib binding, whereas IGF-1R accommodates it via a smaller gatekeeper residue (Met⁹⁵⁴) [7].

Modulation of Downstream Signaling Pathways (AKT/mTOR, ERK, NF-κB)

By inhibiting IGF-1R/IR autophosphorylation, linsitinib suppresses major proliferative and survival pathways:

  • PI3K/AKT/mTOR: IGF-1-induced phosphorylation of AKT at Ser⁴⁷³ is abolished, reducing mTOR activation and downstream protein synthesis. In thyroid-associated ophthalmopathy (TAO) orbital fibroblasts, linsitinib (20 μM) decreases phosphorylated AKT by >80%, inhibiting cyclin D1 expression and G1/S cell cycle progression [5].
  • ERK/MAPK: Linsitinib blocks IGF-1-dependent ERK1/2 phosphorylation, disrupting RAS-RAF-MEK-ERK signaling. This reduces hyaluronic acid secretion in orbital fibroblasts—a key pathological feature in TAO—by 60–75% at 5–20 μM concentrations [5].
  • NF-κB: In Graves’ disease models, linsitinib downregulates TNFα-induced NF-κB activation, diminishing macrophage infiltration (F4/80⁺ cells) and proinflammatory cytokine release [2]. MRI studies confirm reduced orbital inflammation (19F signal) and adipose tissue remodeling in murine models [2].

Crosstalk Between IGF-1R and TSH-R in Autoimmune Disorders

Linsitinib disrupts pathological crosstalk between IGF-1R and thyroid-stimulating hormone receptor (TSH-R), pivotal in thyroid eye disease (TED):

Mechanisms of Receptor Synergy

  • Physical Complex Formation: IGF-1R and TSH-R co-localize on orbital fibroblasts, forming a functional signaling complex. TSH-R autoantibodies (e.g., M22) trigger IGF-1R transactivation, which linsitinib blocks at IC₅₀ < 100 nM [1].
  • Downstream Convergence: TSH-R activation stimulates IGF-1R phosphorylation via Gαs/cAMP, while IGF-1 potentiates TSH-R signaling through PI3K. Linsitinib severs this loop, reducing crosstalk-dependent hyaluronan production by 75% in TAO fibroblasts [1] [5].

Table 2: Functional Effects of Linsitinib on IGF-1R/TSH-R Crosstalk

ParameterCell Line/ModelLinsitinib EffectSignificance
IGF-1R/TSH-R phosphorylationCHO-TSH-R cells78% inhibition at 31.6 μg/mLP = 0.0031
Fibroblast proliferationTAO orbital fibroblasts73% reduction at 63.2 μg/mLP = 0.0073
Caspase-3/7 activityIGF-1R⁺ adrenal cells4.5-fold increase at 31.6 μg/mLP = 0.0005
T-cell infiltrationMurine Graves’ model70% decrease in CD3⁺ cells (early treatment)P < 0.01

Data synthesized from [1] [2] [5].

Therapeutic Implications

In experimental TED, early linsitinib treatment (10 mg/kg, oral) prevents hyperthyroidism and orbital T-cell infiltration, while late treatment reduces established inflammation and muscle edema [2]. This efficacy stems from dual suppression of autoimmune cell recruitment (via NF-κB) and fibroblast activation (via AKT/ERK) [2] [5].

ATP-Competitive Binding Dynamics and Allosteric Effects

Linsitinib’s binding kinetics and resistance mechanisms reveal nuanced interactions with target kinases:

  • ATP-Competition: Linsitinib binds the ATP pocket with Kd ≈ 15 nM, exhibiting slow dissociation kinetics (t₁/₂ > 6 hours). Isothermal titration calorimetry confirms a 1:1 binding stoichiometry, driven by enthalpy (ΔH = −10.2 kcal/mol) [7].
  • Allosteric Modulation: Though primarily orthosteric, linsitinib induces long-range conformational shifts in the kinase domain. Molecular dynamics simulations show it stabilizes the DFG motif in an "out" position, disrupting catalytic ion pairing between Lys¹⁰⁰³ and Glu¹⁰⁴⁰ in IGF-1R [7].
  • Resistance Mechanisms: In NSCLC, Src kinase activation bypasses IGF-1R inhibition via mutual phosphorylation (Src→IGF-1R at Tyr¹¹³¹/¹¹³⁶). This sustains AKT/ERK signaling despite linsitinib, highlighting the role of Src-IGF-1R crosstalk in resistance [3]. Co-treatment with Src inhibitors (e.g., dasatinib) restores linsitinib’s efficacy, suppressing reactivated downstream effectors [3].

Properties

CAS Number

867160-71-2

Product Name

Linsitinib

IUPAC Name

3-[8-amino-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-3-yl]-1-methylcyclobutan-1-ol

Molecular Formula

C26H23N5O

Molecular Weight

421.5 g/mol

InChI

InChI=1S/C26H23N5O/c1-26(32)14-19(15-26)25-30-22(23-24(27)28-11-12-31(23)25)18-8-7-17-9-10-20(29-21(17)13-18)16-5-3-2-4-6-16/h2-13,19,32H,14-15H2,1H3,(H2,27,28)

InChI Key

PKCDDUHJAFVJJB-UHFFFAOYSA-N

SMILES

CC1(CC(C1)C2=NC(=C3N2C=CN=C3N)C4=CC5=C(C=C4)C=CC(=N5)C6=CC=CC=C6)O

Solubility

Soluble in DMSO, not in water

Synonyms

3-(8-amino-1-(2-phenylquinolin-7-yl)imidazo(1,5-a)pyrazin-3-yl)-1-methylcyclobutanol
linsitinib
OSI 906
OSI-906
OSI906

Canonical SMILES

CC1(CC(C1)C2=NC(=C3N2C=CN=C3N)C4=CC5=C(C=C4)C=CC(=N5)C6=CC=CC=C6)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.